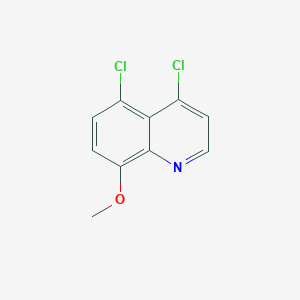

(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid” is a chemical compound that is related to 2-(Pyridin-3-yl)acetic Acid . It has a molecular formula of C7H7NO2 and a molecular weight of 137.14 . This compound is used as a reference standard in pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Mechanism of Action

Target of Action

Similar compounds such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been shown to interact with γ-aminobutyric acid (gaba) receptors .

Mode of Action

Similar compounds like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their effects by binding to gaba receptors, thereby enhancing the inhibitory effects of gaba in the nervous system .

Biochemical Pathways

Compounds that interact with gaba receptors generally influence the gabaergic neurotransmission pathway, which plays a crucial role in inhibitory signaling in the central nervous system .

Result of Action

Compounds that enhance gabaergic neurotransmission typically result in decreased neuronal excitability, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity .

Advantages and Limitations for Lab Experiments

(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to store. It is also relatively stable and can be used in a variety of reactions. However, this compound is a strong acid and can be corrosive and toxic. It is also a strong base and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts.

Future Directions

There are a number of potential future directions for research involving (2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid. These include further research into the biochemical and physiological effects of this compound, the development of new synthesis methods, the development of new applications for this compound in organic synthesis and drug design, and the development of new methods for the analysis and characterization of this compound. Additionally, further research into the mechanism of action of this compound and its potential as a therapeutic agent is warranted. Finally, further research into the potential toxicity of this compound and its potential for environmental contamination is also warranted.

Synthesis Methods

(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid can be synthesized via a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Fischer esterification. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to form an ether. The Knoevenagel condensation involves the reaction of an aldehyde or ketone and an amine to form an imine. The Fischer esterification involves the reaction of an acid and an alcohol to form an ester. All of these methods can be used to synthesize this compound.

Scientific Research Applications

(2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic molecules, and as a model for drug design and development. This compound has also been used to study the structure and function of proteins, as well as the role of enzymes in metabolic pathways. It has also been used to study the mechanism of action of drugs, to study the pharmacokinetics of drugs, and to study the biochemical and physiological effects of drugs.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid involves the conversion of pyridine-3-carboxaldehyde to the corresponding alcohol, followed by oxidation to the carboxylic acid.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Pyridine-3-carboxaldehyde is reduced to pyridine-3-carbinol using sodium borohydride in acetic acid.", "Pyridine-3-carbinol is oxidized to (2R)-2-hydroxy-2-(pyridin-3-yl)acetic acid using sodium hydroxide and hydrogen peroxide." ] } | |

CAS RN |

459140-41-1 |

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.